molecular formula C20H14N4O4S B3398913 (E)-methyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate CAS No. 1021263-21-7

(E)-methyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate

Cat. No.: B3398913
CAS No.: 1021263-21-7
M. Wt: 406.4 g/mol
InChI Key: WLFIHBOUHWLEAQ-RVDMUPIBSA-N
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Description

. This compound features a thiazole ring, a cyano group, and a nitrophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate typically involves multi-step organic reactions. One common method involves the condensation of 4-nitrobenzaldehyde with thioamide derivatives to form the thiazole ring. This is followed by a Knoevenagel condensation with cyanoacetic acid derivatives to introduce the cyano group and the vinyl linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(E)-methyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (E)-methyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The nitrophenyl group can undergo redox reactions, potentially affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-({2-Cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]vinyl}amino)benzamide
  • 4-({2-Cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide

Uniqueness

(E)-methyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring and the nitrophenyl group makes it particularly useful in applications requiring strong electron-withdrawing groups and aromaticity.

Properties

IUPAC Name

methyl 4-[[(E)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4S/c1-28-20(25)14-2-6-16(7-3-14)22-11-15(10-21)19-23-18(12-29-19)13-4-8-17(9-5-13)24(26)27/h2-9,11-12,22H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFIHBOUHWLEAQ-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-methyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate
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(E)-methyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate
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(E)-methyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate
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(E)-methyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate
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(E)-methyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate
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(E)-methyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate

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